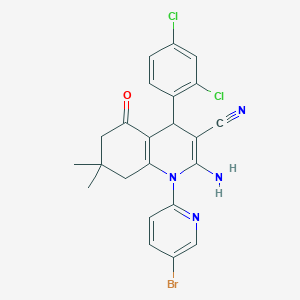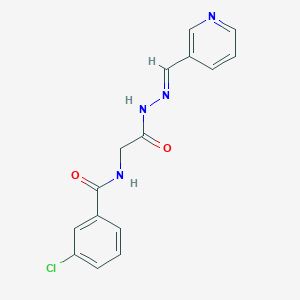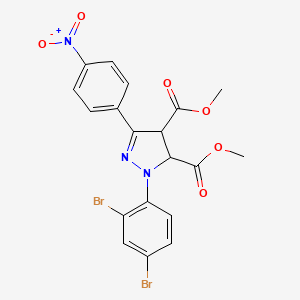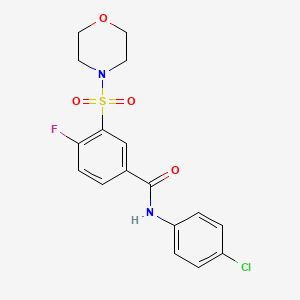![molecular formula C12H17NO2 B11106910 4-Methylidene-3-(prop-2-en-1-yl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11106910.png)
4-Methylidene-3-(prop-2-en-1-yl)-1-oxa-3-azaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-4-Methylene-1-Oxa-3-Azaspiro[4.5]Decan-2-One: is a unique chemical compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-Methylene-1-Oxa-3-Azaspiro[4.5]Decan-2-One typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of metal-catalyzed oxidative cyclization. For example, the conversion from 2-hydroxy-N-(4-hydroxyphenyl)acetamide to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione is a key step in the synthesis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic processes and optimization of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-4-Methylene-1-Oxa-3-Azaspiro[4.5]Decan-2-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl and methylene positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum for catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-Allyl-4-Methylene-1-Oxa-3-Azaspiro[4.5]Decan-2-One is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.
Biology and Medicine: It is being investigated for its potential as an antitumor agent . The spirocyclic structure is known to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-4-Methylene-1-Oxa-3-Azaspiro[4.5]Decan-2-One involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its antitumor activity suggests it may interfere with cell division and proliferation .
Comparison with Similar Compounds
- 3-Methylene-1-Oxaspiro[4.5]Decan-2-One
- 3-Methyl-1-Oxa-3,8-Diazaspiro[4.5]Decan-2-One Hydrochloride
- 4-Methylene-3-(4-Nitrophenyl)-1-Oxa-3-Azaspiro[4.5]Decan-2-One
Uniqueness: 3-Allyl-4-Methylene-1-Oxa-3-Azaspiro[4.5]Decan-2-One is unique due to its allyl and methylene groups, which provide additional sites for chemical modification and potential biological activity. Compared to similar compounds, its structure offers distinct reactivity and interaction profiles, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-methylidene-3-prop-2-enyl-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C12H17NO2/c1-3-9-13-10(2)12(15-11(13)14)7-5-4-6-8-12/h3H,1-2,4-9H2 |
InChI Key |
WTFPNSBBLVBDIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=C)C2(CCCCC2)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}oxy)benzoate](/img/structure/B11106831.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11106835.png)
![5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11106836.png)


![2,6-Bis[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]hexanoate](/img/structure/B11106862.png)
![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11106869.png)
![{N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron](/img/structure/B11106875.png)

![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B11106882.png)
![Ethenyl {[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11106894.png)


